molecular formula C15H20O2 B1253357 Dehydropinguisenol

Dehydropinguisenol

Cat. No. B1253357
M. Wt: 232.32 g/mol
InChI Key: NKYAXZRYVXNYFH-ZAOWEBSESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dehydropinguisenol is a natural product found in Trocholejeunea sandvicensis with data available.

Scientific Research Applications

Isolation from Natural Sources

Dehydropinguisenol, along with other pinguisane-type sesquiterpenes such as dehydropinguisanin and pinguisenal, has been isolated from natural sources like the liverwort Trocholejeunea sandvicensis. These compounds have been identified and characterized using spectral evidence, highlighting their presence in natural flora and the methods used for their identification (Asakawa, Toyota, Kano, & Takemoto, 1980).

Microbial Transformation Studies

The compound has been subject to microbial transformation studies, particularly involving Aspergillus species. This research focuses on how microorganisms like Aspergillus niger and Aspergillus cellulosae can transform dehydropinguisenol into other metabolites, such as 10-oxo-lejeuneapinguisenol and lejeuneapinguisenol. These studies also explore the potential antimicrobial activity of these metabolites (Lahlou, Noma, Hashimoto, & Asakawa, 2000).

Biomedical and Material Science Applications

Although not directly related to dehydropinguisenol, advancements in the fields of biomedical and material sciences provide a context for its potential applications. For instance, the development of superhydrophobic and superhydrophilic materials, inspired by biological designs, offers insights into how natural compounds could be utilized in creating new materials with unique properties (Si, Dong, & Jiang, 2018). Similarly, studies on the tribological behavior and wettability of various coatings, including those on aluminum, may provide a foundation for exploring the utility of natural compounds like dehydropinguisenol in such applications (Young, Jackson, Roy, Ceylan, & Sundararajan, 2017).

properties

Product Name

Dehydropinguisenol

Molecular Formula

C15H20O2

Molecular Weight

232.32 g/mol

IUPAC Name

(4aS,7R,7aS,8S)-4a,7,7a-trimethyl-4-methylidene-5,6,7,8-tetrahydrocyclopenta[f][1]benzofuran-8-ol

InChI

InChI=1S/C15H20O2/c1-9-5-7-14(3)10(2)11-6-8-17-12(11)13(16)15(9,14)4/h6,8-9,13,16H,2,5,7H2,1,3-4H3/t9-,13-,14+,15-/m1/s1

InChI Key

NKYAXZRYVXNYFH-ZAOWEBSESA-N

Isomeric SMILES

C[C@@H]1CC[C@@]2([C@]1([C@@H](C3=C(C2=C)C=CO3)O)C)C

Canonical SMILES

CC1CCC2(C1(C(C3=C(C2=C)C=CO3)O)C)C

synonyms

dehydropinguisenol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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